molecular formula C19H21FN2O3 B2834133 N-[2-(4-fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide CAS No. 1790203-07-4

N-[2-(4-fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide

Cat. No.: B2834133
CAS No.: 1790203-07-4
M. Wt: 344.386
InChI Key: SQKFEPRYKFZHNL-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a useful research compound. Its molecular formula is C19H21FN2O3 and its molecular weight is 344.386. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Quinoline Derivatives : Quinolones, like the one , are significant intermediates in synthesizing various agents, including anticancer, antimalarial, antidiabetic, and antiviral agents, as well as reversible ATPase inhibitors. The synthesis methods can influence the efficacy and specificity of these agents (Jiang et al., 2011).

  • Biological Evaluation and Molecular Docking : Quinoline-based derivatives are evaluated for their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. This suggests their application in developing effective anti-cancer agents (Riadi et al., 2021).

  • Antibacterial Fluoroquinolones : Research into 1-hydroxy-acridines, which are structurally similar to the compound of interest, informs us about the synthetic strategies for antibacterial fluoroquinolones, a class of compounds with significant medical importance (Rádl & Kovářová, 1992).

  • PET Ligand Evaluation : Some 18F-labeled PET ligands, similar in structure to the compound , have been evaluated in the brain and in in vitro and in vivo imaging of translocator protein in the infarcted rat brain. This research could inform about the neuroimaging potential of similar compounds (Yui et al., 2010).

  • Structural Aspects and Properties : Research on the structural aspects of similar amide-containing isoquinoline derivatives can shed light on the potential applications of the compound in the field of crystallography and materials science (Karmakar et al., 2007).

  • Pharmacological Studies : Studies on phthalimidoxy substituted quinoline derivatives indicate the potential application of similar compounds in the development of pharmaceuticals with various biological activities (Bhambi et al., 2010).

  • Antibiotic Properties : A tetrahydroquinoline derivative, like the compound , known as helquinoline, has shown significant biological activity against bacteria and fungi, suggesting potential antibiotic properties (Asolkar et al., 2004).

  • Hirshfeld Surface Analysis and DFT Studies : Research into the crystal structure and Hirshfeld surface analysis of related compounds can inform the understanding of intermolecular interactions and electronic properties, which are crucial for the design of new materials and drugs (Baba et al., 2019).

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c20-14-5-7-15(8-6-14)24-12-11-22-19(23)13-25-18-9-10-21-17-4-2-1-3-16(17)18/h5-10H,1-4,11-13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKFEPRYKFZHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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